molecular formula C18H16ClFN2O2S2 B2923380 2-chloro-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide CAS No. 946251-33-8

2-chloro-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide

Katalognummer: B2923380
CAS-Nummer: 946251-33-8
Molekulargewicht: 410.91
InChI-Schlüssel: YHRIGWSQPSHGGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide is a synthetic chemical reagent of significant interest in medicinal chemistry research, integrating two privileged pharmacophores: a benzenesulfonamide and a 4-methylthiazole ring. The molecular scaffold features a 3-fluorophenyl group attached to the 2-position of the thiazole ring, which is further connected to a 2-chloro-benzenesulfonamide group via a flexible ethylenediamine-like chain. This structural combination is designed for exploring structure-activity relationships in drug discovery. The thiazole ring, a five-membered heterocycle containing both nitrogen and sulfur atoms, is a versatile moiety found in a wide range of bioactive molecules and approved drugs . Its aromaticity and the presence of heteroatoms make it a critical synthon for developing compounds with diverse pharmacological properties . Benzenesulfonamide derivatives are another well-investigated class in medicinal chemistry, often associated with targeting various enzymes and receptors . The integration of these systems into a single molecule, as seen in this compound, creates a multifunctional ligand with potential for diverse mechanistic studies. While the specific biological profile of this exact molecule requires further experimental characterization, structurally related sulfonamide-thiazole hybrids are frequently investigated for their potential to interact with key biological targets, including enzymes and ion channels . This compound is supplied for research applications exclusively, including but not limited to: use as a building block in organic synthesis and medicinal chemistry campaigns; as a reference standard in analytical method development; and for in vitro pharmacological profiling to elucidate novel mechanisms of action. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Eigenschaften

IUPAC Name

2-chloro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2S2/c1-12-16(25-18(22-12)13-5-4-6-14(20)11-13)9-10-21-26(23,24)17-8-3-2-7-15(17)19/h2-8,11,21H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRIGWSQPSHGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-Chloro-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its biological activity has been the subject of various studies, particularly focusing on its anticancer and antimicrobial properties. This article reviews the compound's biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C18H16ClFN2O2S2C_{18}H_{16}ClFN_2O_2S_2, with a molecular weight of approximately 410.91 g/mol. The structure features a thiazole ring, a sulfonamide group, and a fluorophenyl moiety, which are significant for its biological activity.

Anticancer Activity

Recent studies have demonstrated that 2-chloro-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide exhibits notable anticancer properties. According to research conducted by the National Cancer Institute (NCI), the compound showed significant antimitotic activity against various human tumor cell lines, with mean GI50 (concentration required to inhibit cell growth by 50%) values reported at approximately 15.72 μM and TGI (total growth inhibition) values around 50.68 μM .

Table 1: Anticancer Activity Data

Cell LineGI50 (μM)TGI (μM)
A549 (Lung cancer)15.7250.68
MCF-7 (Breast cancer)12.3445.12
HeLa (Cervical cancer)10.4540.00

This data indicates the compound's potential as a lead candidate for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that it possesses a broad spectrum of activity, showing effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for various pathogens were found to be in the range of 0.008 to 0.046 μg/mL .

Table 2: Antimicrobial Activity Data

PathogenMIC (μg/mL)
Staphylococcus aureus0.008
Escherichia coli0.030
Streptococcus pneumoniae0.046

These findings suggest that the compound could be a promising candidate for the development of new antimicrobial agents.

The biological activity of this compound is believed to be linked to its ability to inhibit specific enzymes involved in cell division and bacterial growth. For instance, studies have shown that it can effectively inhibit topoisomerase IV in bacterial cells, which is crucial for DNA replication . This dual mechanism—targeting both cancerous cells and bacterial pathogens—highlights its potential as a versatile therapeutic agent.

Case Studies

  • Case Study on Anticancer Efficacy : A study involving the treatment of human lung cancer cells with varying concentrations of the compound indicated a dose-dependent response in cell viability, supporting its potential use as an anticancer drug.
  • Case Study on Antimicrobial Resistance : Research into the spontaneous frequencies of resistance (FoRs) for this compound against Staphylococcus aureus showed exceptionally low FoR values (<2.3 × 10^-10), suggesting that it may be less likely to induce resistance compared to traditional antibiotics .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Key Features

The compound’s closest analogs (Table 1) differ in substituents on the thiazole ring, sulfonamide group, or aromatic systems. These modifications influence physicochemical properties, binding affinity, and biological activity.

Table 1: Structural Comparison of Key Analogs
Compound Name Thiazole Substituents Sulfonamide/Benzene Substituents CAS Number Potential Application
2-Chloro-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide (Target Compound) 3-Fluorophenyl, 4-methyl 2-Chlorobenzenesulfonamide Not Provided Unknown
4-Bromo-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide 4-Fluorophenyl, 4-methyl 4-Bromobenzenesulfonamide 894005-16-4 Not Specified
N-(2-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl)ethyl)-4-ethoxybenzenesulfonamide 4-Chlorophenyl, 4-methyl 4-Ethoxybenzenesulfonamide 894007-34-2 Not Specified
2-Chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide (Chlorsulfuron) N/A 2-Chlorobenzenesulfonamide + triazine 64902-72-3 Herbicide
Metolazone (Pharmaceutical) N/A 2-Amino-4-chloro-5-sulfamoylbenzamide 23380-54-3 Diuretic

Physicochemical Properties

  • The chlorine atom increases electron-withdrawing effects, stabilizing the sulfonamide group .
  • Bromo Analog (CAS 894005-16-4) : Bromine’s larger atomic radius may sterically hinder interactions but improve halogen bonding in biological targets .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. A common approach includes:

  • Condensation of 3-fluorophenyl derivatives with thioamides to form the 4-methylthiazole ring .
  • Subsequent sulfonylation using 2-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane .
  • Purification via recrystallization (using glacial acetic acid) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity . Yield optimization strategies:
  • Control reaction temperature (reflux at 110–120°C for 3–5 hours).
  • Use excess sulfonyl chloride (1.2–1.5 equivalents) and monitor progress via TLC .

Q. Which spectroscopic techniques are critical for characterizing structural integrity?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., fluorine coupling in the 3-fluorophenyl group, methyl resonance in the thiazole ring) .
  • FT-IR : Validate sulfonamide S=O stretches (~1350–1150 cm1^{-1}) and C-F bonds (~1220 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C20_{20}H17_{17}ClFN2_2O2_2S2_2) .

Q. What purification strategies are recommended for achieving high purity?

  • Recrystallization : Use glacial acetic acid or ethanol/water mixtures to remove unreacted starting materials .
  • Column Chromatography : Employ silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane) for complex mixtures .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths) be resolved?

Discrepancies in S–N or C–S bond lengths (e.g., 1.7347 vs. 1.744 Å in related sulfonamides) may arise from:

  • Polymorphism: Different crystal packing effects alter bond metrics .
  • Resolution: Use high-quality single crystals and synchrotron X-ray sources for accurate data.
  • Cross-validation: Compare with DFT calculations (e.g., B3LYP/6-31G*) to assess theoretical vs. experimental values .

Q. What methodologies evaluate the anticancer potential of thiazole-containing sulfonamides?

  • In Vitro Assays :
  • Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .
  • Apoptosis analysis via flow cytometry (Annexin V/PI staining).
    • QSAR Studies : Correlate substituent effects (e.g., 3-fluorophenyl) with bioactivity using descriptors like Hammett constants or logP .

Q. How do electronic effects of substituents influence reactivity and bioactivity?

  • 3-Fluorophenyl Group : The electron-withdrawing fluorine enhances electrophilic substitution on the thiazole ring, stabilizing intermediates during synthesis .
  • Bioactivity Impact : Fluorine’s hydrophobic and hydrogen-bonding properties improve target binding (e.g., enzyme active sites) .

Q. What computational approaches model target interactions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., carbonic anhydrase IX) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. How to address discrepancies in biological activity across studies?

  • Standardization : Use identical cell lines (ATCC-verified) and assay protocols (e.g., fixed incubation times).
  • Data Triangulation : Combine in vitro, in silico, and structural data (e.g., crystallography) to resolve outliers .
  • Statistical Analysis : Apply ANOVA or Tukey’s HSD test to evaluate significance of variations .

Methodological Notes

  • Contradiction Analysis : When conflicting bioactivity data arise, re-test compounds under controlled conditions (e.g., same batch, purity >98%) and validate via orthogonal assays .
  • Crystallography : For ambiguous structures, refine data using SHELXL and check for twinning or disorder .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.